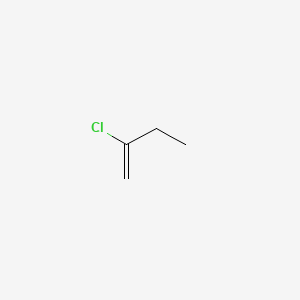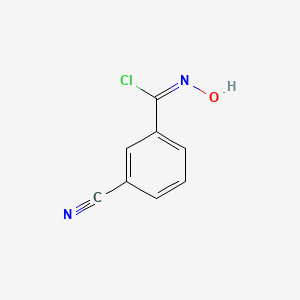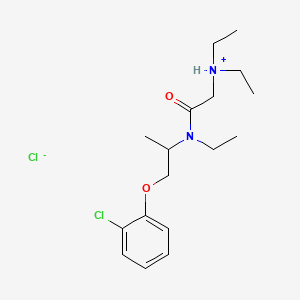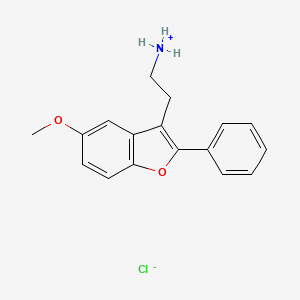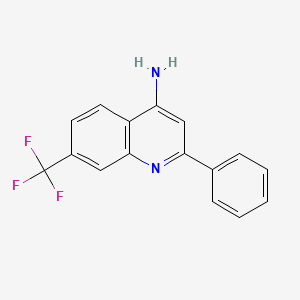
2-Phenyl-7-(trifluoromethyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-7-(trifluoromethyl)quinolin-4-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The presence of the trifluoromethyl group enhances the compound’s biological activity and stability, making it a valuable molecule in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-7-(trifluoromethyl)quinolin-4-amine typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst. The reaction conditions often include acidic or basic environments to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-7-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Aplicaciones Científicas De Investigación
2-Phenyl-7-(trifluoromethyl)quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-7-(trifluoromethyl)quinolin-4-amine involves its interaction with cellular targets. It acts as a microtubule-targeted agent, inhibiting tubulin polymerization, which disrupts the microtubule network within cells. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to the colchicine binding site on tubulin, reinforcing its inhibitory activity .
Comparación Con Compuestos Similares
4-Aminoquinoline Derivatives: These compounds also exhibit antimalarial and anticancer activities.
7-(Trifluoromethyl)quinoline Derivatives: These derivatives share similar biological activities and are used in various therapeutic applications.
Uniqueness: 2-Phenyl-7-(trifluoromethyl)quinolin-4-amine stands out due to its potent antitumor activity and its ability to inhibit microtubule polymerization more effectively than some other quinoline derivatives. Its trifluoromethyl group enhances its stability and biological activity, making it a promising candidate for further research and development .
Propiedades
Número CAS |
189877-83-6 |
|---|---|
Fórmula molecular |
C16H11F3N2 |
Peso molecular |
288.27 g/mol |
Nombre IUPAC |
2-phenyl-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C16H11F3N2/c17-16(18,19)11-6-7-12-13(20)9-14(21-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,20,21) |
Clave InChI |
JMVHDZBTLHEEEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(F)(F)F)C(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



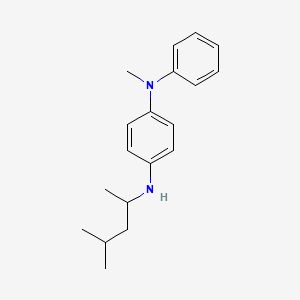



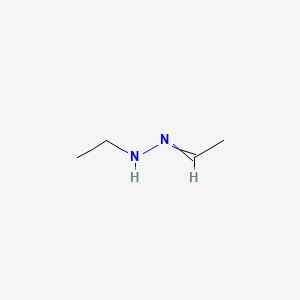
![[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-](/img/structure/B13741440.png)

